Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate
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Overview
Description
Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is an organic compound that features a boronic ester functional group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate typically involves the reaction of phenylboronic acid with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, solvent recycling and waste minimization techniques are employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those that require boronic ester functionalities.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
Phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate is unique due to its specific structure, which combines a phenyl group with a boronic ester and a pentanoate moiety. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to participate in Suzuki-Miyaura coupling reactions with high efficiency sets it apart from other similar compounds.
Properties
Molecular Formula |
C17H25BO4 |
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Molecular Weight |
304.2 g/mol |
IUPAC Name |
phenyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate |
InChI |
InChI=1S/C17H25BO4/c1-13(18-21-16(2,3)17(4,5)22-18)11-12-15(19)20-14-9-7-6-8-10-14/h6-10,13H,11-12H2,1-5H3 |
InChI Key |
IMPZLBFNYUBOQP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)CCC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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